molecular formula C9H10N2O B12916082 4-Methyl-3,4-dihydrophthalazin-1(2h)-one CAS No. 6091-73-2

4-Methyl-3,4-dihydrophthalazin-1(2h)-one

Cat. No.: B12916082
CAS No.: 6091-73-2
M. Wt: 162.19 g/mol
InChI Key: AIBLEKUIDHVPPG-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydrophthalazin-1(2H)-one (CAS 6091-73-2) is a high-purity chemical intermediate serving as a privileged scaffold in medicinal chemistry and anticancer drug discovery. The phthalazin-1(2H)-one core is a recognized pharmacophore in developing novel small-molecule inhibitors . Researchers utilize this compound as a foundational building block to create hybrid derivatives with enhanced biological activity. Synthetic modifications at the N2 and C4 positions of the core structure enable the exploration of structure-activity relationships, particularly in developing potential therapeutic agents that target various cancer cell lines . Studies on analogous phthalazinone derivatives have demonstrated promising antitumor properties, including cytotoxic effects against human cancer cells such as HCT-116 (colorectal carcinoma) and MDA-MB-231 (breast adenocarcinoma) . These compounds are investigated for their potential to act through multiple mechanisms, including inhibition of key enzymes like VEGFR2 , and as inhibitors of poly ADP ribose polymerase (PARP) . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6091-73-2

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-methyl-3,4-dihydro-2H-phthalazin-1-one

InChI

InChI=1S/C9H10N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-6,10H,1H3,(H,11,12)

InChI Key

AIBLEKUIDHVPPG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(=O)NN1

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 3,4 Dihydrophthalazin 1 2h One and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies for phthalazinones often involve the condensation of two primary components to form the heterocyclic ring in a single key step. These methods are valued for their efficiency and atom economy.

Approaches from 2-Acetyl Benzoic Acid Precursors utilizing Hydrazine (B178648) or Methyl Hydrazine

The most common and direct route to 4-methylphthalazin-1(2H)-one involves the cyclocondensation reaction between a 2-acetylbenzoic acid precursor and a hydrazine source. researchgate.net This reaction is a robust and widely applied method for forming the phthalazinone ring system. researchgate.net

The reaction of 2-acylbenzoic acids with hydrazine or substituted hydrazines is a foundational [4+2] two-component cyclocondensation. rsc.org In a typical procedure for the target compound, 2-acetylbenzoic acid is reacted with hydrazine hydrate (B1144303). This process has been refined to achieve high efficiency. For example, a simple and environmentally benign method involves heating 2-acyl-benzoic acid with a hydrazine source without the need for a solvent or catalyst, affording the desired phthalazinone products in nearly quantitative yields (98-100%) within 20-60 minutes. This approach is suitable for both solid and liquid starting materials and is amenable to large-scale production.

The use of substituted hydrazines, such as methyl hydrazine, in this reaction provides a direct route to N-substituted phthalazinone analogues. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the stable heterocyclic product.

Table 1: Synthesis of Phthalazinones from 2-Acylbenzoic Acids

Precursor 1 Precursor 2 Product Conditions Yield
2-Acetylbenzoic Acid Hydrazine Hydrate 4-Methylphthalazin-1(2H)-one Solvent-free, heat ~99%
2-Benzoylbenzoic Acid Hydrazine Hydrate 4-Phenylphthalazin-1(2H)-one Solvent-free, heat ~99%

Data synthesized from reported general procedures.

Electrochemical Reduction Techniques for Phthalazinone to Dihydrophthalazinone

Electrochemical methods represent a niche area for inducing chemical transformations. In the context of phthalazinone chemistry, these techniques are not commonly reported for the reduction of the phthalazinone C=N bond to form a 3,4-dihydrophthalazin-1(2H)-one. While electrochemical reactions are used for various organic syntheses, including catalyst-free decarboxylative arylations and the generation of reactive intermediates, their specific application for the saturation of the pyridazine (B1198779) ring within the phthalazinone scaffold is not well-documented in the scientific literature. nih.gov

Indirect Synthesis Pathways and Multi-Step Protocols

Indirect pathways involve the synthesis of key intermediates that are subsequently converted to the final dihydrophthalazinone structure. These multi-step protocols allow for greater structural diversity and the introduction of various functional groups.

Utilization of Phthalic Anhydride (B1165640) as a Precursor

Phthalic anhydride is a versatile and common starting material for the indirect synthesis of phthalazinones. It serves as a precursor for the essential 2-acylbenzoic acid intermediate. The synthesis begins with the reaction of phthalic anhydride with an appropriate organometallic reagent. For the synthesis of 4-methylphthalazin-1(2H)-one, a methyl Grignard reagent or a related methyl organometallic species would be used to open the anhydride ring and install the acetyl group, forming 2-acetylbenzoic acid.

This 2-acetylbenzoic acid intermediate is then carried forward to the cyclization step with hydrazine, as described in section 2.1.1, to yield the final phthalazinone product. This two-step sequence, starting from readily available phthalic anhydride, provides a reliable and scalable route to the target molecule.

Reduction-Based Approaches for Dihydrophthalazinone Formation, including Zinc Reduction

The conversion of a 1(2H)-phthalazinone to a 3,4-dihydrophthalazin-1(2H)-one requires the selective reduction of the endocyclic carbon-nitrogen double bond (C=N). This transformation can be achieved using various reduction methodologies, including catalytic hydrogenation or metal hydrides.

While specific literature on the reduction of 4-methyl-1(2H)-phthalazinone is limited, analogous reactions on related heterocyclic systems provide insight into potential methods. The reduction of pyrimidin-2(1H)-ones, which also contain a C=N bond within a six-membered ring, has been successfully carried out using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding dihydro-pyrimidinones. rsc.org This suggests that metal hydrides like NaBH₄ or the more powerful lithium aluminum hydride (LiAlH₄) could be effective reagents for this transformation. rsc.orgchadsprep.com

Catalytic hydrogenation is another standard method for the reduction of C=N bonds. researchgate.net This technique employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under an atmosphere of hydrogen gas to achieve saturation. researchgate.netnih.gov The reduction of related fused pyridazine systems has been documented. rsc.org The use of zinc dust in the presence of acid, such as zinc-hydrochloric acid, has also been reported for the reduction of related hexahydro-1(2H)-phthalazinone structures, indicating its potential applicability. researchgate.net

Table 2: Potential Reagents for Reduction of Phthalazinone to Dihydrophthalazinone

Reagent Method Analogy / Application
Sodium Borohydride (NaBH₄) Hydride Reduction Effective for reducing C=N bonds in pyrimidinones. rsc.org
Catalytic Hydrogenation (H₂/Pd-C) Heterogeneous Catalysis Standard method for reducing C=N and C=C bonds. researchgate.net Used for reducing phthalimides. nih.gov

N-Alkylation and Subsequent Cyclization Reactions

The synthesis of N-substituted dihydrophthalazinones can be approached through protocols that involve an N-alkylation step. This can be achieved either by using a substituted hydrazine in the initial cyclization or by alkylating a pre-formed phthalazinone ring.

As mentioned in section 2.1.1, reacting 2-acetylbenzoic acid with an alkyl-substituted hydrazine, like methyl hydrazine, directly incorporates the alkyl group onto the N2 position during the ring-forming cyclization step. This represents the most straightforward example of an N-alkylation and cyclization sequence.

Alternatively, a multi-step pathway involves first synthesizing the parent phthalazinone, followed by a separate N-alkylation reaction. The direct alkylation of the phthalazin-1(2H)-one nitrogen is a common strategy for functionalization. beilstein-journals.org This reaction is typically performed by treating the phthalazinone with an alkyl halide (e.g., methyl iodide, 1,2-dibromoethane) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. nih.govbeilstein-journals.orgnih.gov This method selectively yields the N-alkylated product, which could then, if desired, be subjected to a reduction step as described in 2.2.2 to afford the N-substituted 3,4-dihydrophthalazin-1(2H)-one. beilstein-journals.org

Table 3: Mentioned Chemical Compounds

Compound Name
4-Methyl-3,4-dihydrophthalazin-1(2H)-one
4-Methylphthalazin-1(2H)-one
2-Acetylbenzoic Acid
Hydrazine
Methyl Hydrazine
Phthalic Anhydride
Phthalazinone
Dihydrophthalazinone
Zinc
2,4-Dimethylphthalazin-1(2H)-one
4-Phenylphthalazin-1(2H)-one
2-Benzoylbenzoic Acid
Sodium Borohydride
Lithium Aluminum Hydride
Palladium on Carbon
Methyl Iodide
1,2-Dibromoethane (B42909)
Potassium Carbonate
Acetone
N,N-Dimethylformamide (DMF)
Pyrimidin-2(1H)-one
Dihydro-pyrimidinone

Microwave-Assisted Synthesis Protocols for Phthalazinone Derivatives

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique, offering substantial advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. researchgate.nettandfonline.com This methodology has been effectively applied to the synthesis of various phthalazinone derivatives, demonstrating its efficiency and potential for creating libraries of these heterocyclic compounds. researchgate.nettandfonline.com

The synthesis of phthalazinone derivatives under microwave irradiation typically involves the condensation of a keto-acid or its equivalent with a hydrazine derivative. researchgate.net For instance, the reaction of an aryl β-phthalic acid with a hydrazine derivative can be significantly accelerated using microwave energy. researchgate.net A general procedure involves irradiating a mixture of the reactants, often in a suitable solvent or sometimes under solvent-free conditions, in a microwave reactor at a specific power and temperature for a short duration.

In one study, a series of novel chlorophthalazine derivatives were synthesized using a green protocol under microwave irradiation. tandfonline.comtandfonline.com The process involved subjecting a chlorophthalazine precursor to microwave irradiation with various reagents like hydrazine derivatives, primary and secondary amines, and active methylene (B1212753) compounds. tandfonline.comtandfonline.com This approach was compared to conventional heating methods, and the results consistently showed that microwave-assisted synthesis led to a significant reduction in reaction time and an improvement in the percentage yield of the final products. tandfonline.comtandfonline.com

For example, the synthesis of certain phthalazinone derivatives that required 24 hours of reflux under conventional conditions could be completed in a fraction of that time with microwave assistance, while also providing higher yields. researchgate.net The specific conditions, such as microwave power, temperature, and reaction time, are optimized for each specific derivative to achieve the best results.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Phthalazinone Derivatives

Derivative Type Conventional Method Time Microwave Method Time Yield (Microwave) Reference
Substituted Phthalazinones 24 hours 15-30 minutes High researchgate.net
Chlorophthalazine Derivatives Several hours 5-20 minutes Improved tandfonline.comtandfonline.com

This table provides a generalized comparison based on findings from the cited literature.

The structures of the synthesized compounds are typically confirmed using various spectral analysis techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the successful formation of the desired phthalazinone core. researchgate.nettandfonline.comtandfonline.com The application of microwave technology not only accelerates the discovery and development of new phthalazinone-based compounds but also aligns with the principles of green chemistry by reducing energy consumption and potential solvent use. researchgate.net

Ultrasonic Irradiation in Synthetic Protocols for Enhanced Yields and Rates

Ultrasonic irradiation is another green and efficient methodology that has been successfully employed for the synthesis of phthalazinone derivatives. mdpi.commdpi.com The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. scispace.com This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. scispace.com

The application of ultrasound in the synthesis of phthalazinone analogues has demonstrated notable improvements in reaction rates and yields compared to classical thermal methods. mdpi.comrsc.org For instance, in the synthesis of novel 2-thiazolylphthalazine derivatives, the use of ultrasonic irradiation resulted in excellent yields and short reaction times. mdpi.com The optimization of reaction conditions, such as solvent and temperature, is crucial for maximizing the benefits of sonication. In one study, ethanol (B145695) was found to be the most suitable solvent at a temperature of 50°C for the synthesis of a specific thiazolylphthalazine derivative. mdpi.com

A comparative study highlighted the superiority of the ultrasound-assisted method over conventional heating. The synthesis of certain thiazolylphthalazine derivatives was simpler, more efficient, and less time-consuming under ultrasonic conditions. mdpi.com Similarly, a one-pot, three-component reaction to synthesize spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives was significantly enhanced by ultrasonic irradiation. mdpi.com The reaction time was reduced from 4 hours under conventional reflux (80°C) to just 0.5 hours with sonication at a temperature below 30°C, with the yield increasing from 80% to as high as 93%. mdpi.com

Table 2: Comparison of Conventional and Ultrasonic Synthesis for Phthalazinone Derivatives | Derivative Type | Conventional Method | Ultrasonic Method | Yield (Ultrasound) | Reference | | :--- | :--- | :--- | :--- | :--- | | Time | Temperature | Time | Temperature | | | 2-Thiazolylphthalazine Derivatives | Several hours | Reflux | 15-30 minutes | 50°C | High | mdpi.com | | Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives | 4 hours | 80°C | 0.5 hours | <30°C | up to 93% | mdpi.com | | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one Derivatives | Longer reaction times | N/A | Shorter reaction times | N/A | Improved | rsc.org |

This table illustrates the enhanced efficiency of ultrasonic irradiation over conventional heating as reported in the cited literature. "N/A" indicates data not specified in the source.

The advantages of using ultrasonic irradiation in the synthesis of phthalazinone derivatives are clear: faster reaction rates, higher yields, and often milder reaction conditions. mdpi.com This method offers a powerful and environmentally friendly alternative for the efficient synthesis of a wide range of heterocyclic compounds. researchgate.net

Reaction Mechanisms and Chemical Transformations Involving the 3,4 Dihydrophthalazin 1 2h One Scaffold

Cyclization Reaction Mechanisms in Phthalazinone Formation

The formation of the phthalazinone ring is a critical step, and several synthetic routes have been established. The most traditional and direct method involves the condensation reaction between a keto-acid and a hydrazine (B178648) derivative. For the synthesis of 4-methyl-3,4-dihydrophthalazin-1(2H)-one, this is typically achieved by reacting 2-acetylbenzoic acid with hydrazine hydrate (B1144303). mdpi.com The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via condensation with the carboxylic acid group, ultimately forming the stable six-membered heterocyclic ring after dehydration. mdpi.com

Modern synthetic methodologies have introduced more advanced and efficient catalytic systems for phthalazinone synthesis. One such approach is the palladium(II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling of N′-methylenebenzohydrazides. rsc.org This method is believed to proceed through an electrophilic ortho-palladation followed by the C-arylation of the carbon-nitrogen double bond, offering a novel route to the phthalazinone core. rsc.org Another innovative strategy involves a one-pot, palladium-catalyzed reaction using 2-halomethyl benzoates, paraformaldehyde, and aryl hydrazines, which provides a convergent and efficient pathway to variously substituted phthalazinones. acs.org

The choice of reactants and conditions can also lead to different but related scaffolds. For instance, the reaction of 3-hydroxyisoindolinones with hydrazine hydrate can yield benzo[f]phthalazinone derivatives, demonstrating the versatility of cyclization strategies in accessing diverse phthalazinone-based structures. nih.govresearchgate.net

Starting Materials Key Reagents/Catalyst Product Type Reference(s)
2-Acetylbenzoic acidHydrazine hydrateThis compound mdpi.com
N'-MethylenebenzohydrazidesPalladium(II) catalystPhthalazin-1(2H)-ones rsc.org
2-Halomethyl benzoates, ParaformaldehydePalladium catalyst, Aryl hydrazinesSubstituted Phthalazinones acs.org
3-HydroxyisoindolinoneHydrazine hydrateBenzo[f]phthalazinone derivatives nih.govresearchgate.net

Alkylation and Acylation Reactions on the Phthalazinone Core

The phthalazinone core possesses a reactive N-H group at the N2 position, making it a prime site for alkylation and acylation reactions. These functionalizations are fundamental steps for extending the molecular framework and introducing new properties.

N-alkylation is commonly performed to introduce a variety of side chains. A frequent strategy involves reacting the phthalazinone with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. For example, N-alkylation with 1,2-dibromoethane (B42909) yields the corresponding 2-(2-bromoethyl)phthalazinone derivative. mdpi.comnih.gov This bromo-functionalized intermediate is particularly valuable as it serves as a key precursor for further derivatization, such as the introduction of amino groups or other nucleophiles. nih.gov Similarly, reaction with ethyl bromoacetate (B1195939) produces phthalazinone acetic acid ethyl ester derivatives, which can be further converted into hydrazides for subsequent heterocycle formation. ekb.eg

Acylation reactions, while less commonly detailed for this specific scaffold in the reviewed literature, follow similar principles. Acyl groups can be introduced using acyl chlorides or anhydrides. More advanced, transition-metal-free methods for both alkylation and acylation of C(sp²)-H bonds have been developed for related N-heterocycles, such as benzoxazinones, using 1,4-dihydropyridines as radical precursors. organic-chemistry.orgnih.govmdpi.com These radical-mediated pathways offer alternative strategies for functionalizing the phthalazinone core under mild conditions. organic-chemistry.org

Phthalazinone Substrate Reagent Base/Solvent Product Reference(s)
4-Methylphthalazinone1,2-DibromoethaneK₂CO₃ / DMF2-(2-Bromoethyl)-4-methylphthalazinone mdpi.comnih.gov
4-ArylphthalazinoneEthyl bromoacetate-Phthalazinone acetic acid ethyl ester ekb.eg

Derivatization Strategies and Functional Group Interconversions

Building upon the foundational reactions of cyclization and N-alkylation, a wide array of derivatization strategies have been employed to synthesize complex phthalazinone-based molecules with diverse functionalities.

The phthalazinone scaffold can be effectively hybridized with other heterocyclic systems to create molecules with unique structural and electronic properties.

Dithiocarbamates: Phthalazinone-dithiocarbamate hybrids are synthesized from aminoalkyl phthalazinone precursors. nih.govnih.gov This transformation is efficiently achieved through a one-pot reaction involving the amine intermediate, carbon disulfide, and various benzyl (B1604629) or propargyl bromides in the presence of anhydrous H₃PO₄. nih.govresearchgate.netdntb.gov.ua

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common addition to the phthalazinone core. ijper.orgnih.gov A typical synthetic route begins with the conversion of a phthalazinone ester derivative to the corresponding hydrazide. ekb.eg This hydrazide is then cyclized with an appropriate carboxylic acid using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form the desired 2,5-disubstituted oxadiazole ring attached to the phthalazinone nitrogen via a linker. ekb.egrsc.org

Pyrazoles: Pyrazole-phthalazinone hybrids have been constructed using multicomponent reactions. nih.gov A one-pot, three-component reaction of a phthalazinone derivative, a 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound (like malononitrile) can be catalyzed by L-proline to yield complex pyran-linked phthalazinone-pyrazole structures. nih.gov General pyrazole (B372694) synthesis often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, a strategy that can be adapted to phthalazinone precursors. nih.govmdpi.com

Isoindolines: The isoindoline-1,3-dione moiety can be introduced via a Gabriel-type synthesis. The reaction of a 2-(bromoalkyl)phthalazinone with potassium phthalimide (B116566) in DMF results in the formation of 2-(phthalazinylalkyl)isoindoline-1,3-diones, effectively linking the two heterocyclic systems. nih.gov

Heterocycle Introduced Key Precursor Key Reagents General Method Reference(s)
DithiocarbamateAminoalkyl phthalazinoneCarbon disulfide, Benzyl/Propargyl bromideOne-pot reaction nih.govnih.govresearchgate.net
1,3,4-OxadiazolePhthalazinone acid hydrazideCarboxylic acid, POCl₃Cyclocondensation/Dehydration ekb.egrsc.org
PyrazolePhthalazinone derivativePyrazole-carbaldehyde, Active methylene compoundMulticomponent Reaction nih.gov
Isoindoline-1,3-dione2-(Bromoalkyl)phthalazinonePotassium phthalimideNucleophilic Substitution (Gabriel) nih.gov

Amide bond formation is a cornerstone of medicinal chemistry and has been applied to the phthalazinone scaffold to build larger, more complex architectures. hepatochem.comluxembourg-bio.com This strategy generally involves the activation of a carboxylic acid group appended to the phthalazinone core, followed by reaction with a primary or secondary amine. hepatochem.com Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts can be used to facilitate this transformation. hepatochem.com This methodology has been successfully used to synthesize poly(aryl amide)s that incorporate a biphenyl (B1667301) phthalazinone moiety, demonstrating the utility of amide coupling for creating advanced polymeric materials derived from this scaffold. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the derivatization of heterocyclic scaffolds like phthalazinone. lumenlearning.comlibretexts.org

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex, is a notable example. wikipedia.orgorganic-chemistry.org Although a specific application starting directly with this compound was not detailed in the reviewed sources, the reaction's broad scope allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org A halogenated phthalazinone derivative (e.g., a bromo- or iodo-substituted version) could readily participate in a Negishi coupling to introduce a wide variety of alkyl, alkenyl, or aryl groups. youtube.com The general mechanism involves an oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organozinc reagent, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com The tolerance of organozinc reagents to many functional groups makes this reaction particularly useful for complex molecule synthesis. nih.govnih.gov

The Mannich reaction provides an effective method for the aminomethylation of the phthalazinone core. This one-pot, three-component reaction involves the condensation of a compound with an active acidic proton (the phthalazinone N-H), an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.net This reaction has been successfully applied to 4-aryl-2H-phthalazin-1-ones to synthesize a range of 2-[(dialkylamino)methyl] derivatives. researchgate.netresearchgate.net The Mannich reaction is a highly atom-economical method for introducing aminoalkyl side chains at the N2 position, which can be crucial for modulating the physicochemical properties of the final compound. rsc.org

Mechanistic Insights into Hydrolysis and Other Degradation Pathways

The 3,4-dihydrophthalazin-1(2H)-one scaffold is susceptible to degradation under various conditions, with hydrolysis being a primary pathway. The presence of the lactam (a cyclic amide) and hydrazide moieties within the ring system makes it prone to cleavage under both acidic and basic conditions.

Hydrolytic Degradation:

Hydrolysis of the 3,4-dihydrophthalazin-1(2H)-one ring system can occur at the amide bond. The specific mechanism and the resulting degradation products are highly dependent on the pH of the environment.

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the opening of the heterocyclic ring. Studies on related compounds like hydralazine (B1673433), a phthalazine (B143731) derivative, indicate that it undergoes hydrolysis in acidic media. The stability of hydralazine is pH-dependent, with maximum stability observed around pH 3.5.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion can directly attack the carbonyl carbon of the lactam, leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the C-N bond results in ring opening. Forced degradation studies on azelastine (B1213491), which contains a phthalazinone ring, have shown significant degradation under alkaline hydrolytic conditions.

The degradation of hydralazine in aqueous solutions has been shown to yield phthalazine among other products. This suggests that cleavage and subsequent transformation of the hydrazide portion of the ring can occur.

Oxidative Degradation:

The hydrazide functional group within the 3,4-dihydrophthalazin-1(2H)-one scaffold is also susceptible to oxidation. Oxidizing agents can lead to the formation of various degradation products. Studies on azelastine have identified several oxidative degradation products, highlighting the sensitivity of the phthalazinone ring system to oxidative stress.

Photolytic Degradation:

Exposure to light can also induce degradation of the 3,4-dihydrophthalazin-1(2H)-one scaffold. Photodegradation can involve complex radical reactions leading to a variety of degradation products. Azelastine has been shown to degrade significantly under photolytic stress.

Summary of Potential Degradation Pathways:

The following table summarizes the potential degradation pathways for the 3,4-dihydrophthalazin-1(2H)-one scaffold based on studies of related compounds.

Degradation PathwayStress ConditionPotential MechanismLikely Degradation Products
Hydrolysis Acidic (low pH)Protonation of carbonyl oxygen, followed by nucleophilic attack by water, leading to ring opening.Ring-opened products derived from the cleavage of the amide bond.
Basic (high pH)Nucleophilic attack of hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate and subsequent ring cleavage.Carboxylic acid and hydrazine derivatives resulting from ring opening.
Oxidation Presence of oxidizing agents (e.g., H₂O₂)Oxidation of the hydrazide moiety.Various oxidized derivatives.
Photolysis Exposure to UV/Vis lightPhoto-induced radical reactions.A complex mixture of degradation products.

It is important to note that the specific degradation products and the rate of degradation for this compound would need to be confirmed through specific experimental studies. The presence of the methyl group at the 4-position may influence the stability and degradation profile of the molecule compared to unsubstituted or differently substituted analogs.

Structural Characterization and Spectroscopic Analysis of 4 Methyl 3,4 Dihydrophthalazin 1 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including phthalazinone derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical 4-Methyl-3,4-dihydrophthalazin-1(2H)-one derivative, the spectrum displays several characteristic signals. libretexts.org

Aromatic Protons: The protons on the benzo portion of the phthalazinone core typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. libretexts.orgnih.gov The exact chemical shifts and splitting patterns depend on the substitution pattern on the aromatic ring.

NH Proton: The proton attached to the nitrogen at position 2 (N-H) usually gives rise to a broad singlet peak. nih.gov Its chemical shift can be variable, often appearing between 9.0 and 11.0 ppm, and can be influenced by solvent, concentration, and temperature.

Methine Proton (C4-H): The proton at the chiral center (C4) is coupled to the adjacent methyl protons, resulting in a quartet. Its signal is typically found in the range of 4.5-5.0 ppm.

Methyl Protons (CH₃): The three protons of the methyl group at C4 are equivalent and are split by the adjacent methine proton, producing a doublet. This signal appears in the upfield region, usually around 1.5 ppm. masterorganicchemistry.com

The presence of a chiral center at C4 can render nearby methylene (B1212753) (CH₂) protons in a substituent diastereotopic, meaning they are chemically non-equivalent and will appear as two separate signals, often as complex multiplets. masterorganicchemistry.com

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Use the slider to see the different chemical shifts.

Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
Aromatic (Ar-H)7.0 - 8.5MultipletFour protons in the unsubstituted benzo ring.
NH9.0 - 11.0Broad SingletChemical shift is variable.
Methine (C4-H)4.5 - 5.0Quartet (q)Coupled to the C4-methyl group.
Methyl (C4-CH₃)~1.5Doublet (d)Coupled to the C4-methine proton.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. chemguide.co.uk

Carbonyl Carbon (C=O): The amide carbonyl carbon (C1) is significantly deshielded and appears far downfield, typically in the range of 160-170 ppm. youtube.com

Aromatic and Heterocyclic Carbons: The carbons of the aromatic ring and the C=N double bond (C8a, C4a) resonate in the 120-150 ppm region. oregonstate.edu Quaternary carbons (those without attached protons) usually show weaker signals.

Methine Carbon (C4): The aliphatic carbon at position 4, bearing the methyl group, typically appears in the 45-55 ppm range.

Methyl Carbon (CH₃): The methyl carbon is the most shielded carbon and appears furthest upfield, generally between 15-25 ppm. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Use the slider to see the different chemical shifts.

Carbon TypeChemical Shift (δ, ppm)Notes
Carbonyl (C1)160 - 170Typically a sharp, distinct peak.
Aromatic (Ar-C)120 - 150Multiple peaks for each unique carbon.
Methine (C4)45 - 55Aliphatic carbon at the chiral center.
Methyl (C4-CH₃)15 - 25Most upfield signal in the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. raco.cat In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₉H₁₀N₂O), the exact molecular weight is 162.19 g/mol .

The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern provides a "fingerprint" of the molecule. youtube.com Common fragmentation pathways for phthalazinone derivatives include:

Loss of a Methyl Radical: Cleavage of the methyl group from C4 results in a prominent peak at [M-15]⁺.

Retro-Diels-Alder Reaction: The heterocyclic ring can undergo cleavage, leading to characteristic fragments.

Loss of Neutral Molecules: Elimination of small, stable neutral molecules like carbon monoxide (CO, loss of 28 amu) or HCN (loss of 27 amu) is common. nih.gov

In some analyses, such as those using MALDI, the molecule may be observed as a protonated species [M+H]⁺ or adducted with a sodium ion [M+Na]⁺. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment Descriptionm/z Value
Molecular Ion [M]⁺162
Loss of Methyl [M - CH₃]⁺147
Loss of Carbon Monoxide [M - CO]⁺134

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. masterorganicchemistry.com Specific bonds vibrate at characteristic frequencies, absorbing radiation from the infrared region of the electromagnetic spectrum.

Key diagnostic absorption bands for this compound include:

N-H Stretch: A moderate to strong, broad absorption band between 3200 and 3400 cm⁻¹ is characteristic of the N-H bond in the lactam ring.

C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) appear just below 3000 cm⁻¹. docbrown.info

C=O Stretch: A very strong and sharp absorption peak corresponding to the amide carbonyl (C=O) group is typically observed in the region of 1650-1680 cm⁻¹. masterorganicchemistry.comresearchgate.net This is often the most intense peak in the spectrum.

C=C and C=N Stretches: Absorptions due to the stretching of the aromatic carbon-carbon bonds and the C=N bond appear in the 1450-1600 cm⁻¹ region. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H (Amide)3200 - 3400Medium-Strong, Broad
C-H (Aromatic)3000 - 3100Medium, Sharp
C-H (Aliphatic)2850 - 3000Medium, Sharp
C=O (Amide)1650 - 1680Strong, Sharp
C=C (Aromatic)1450 - 1600Medium-Strong, Sharp

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Retention Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. nih.gov For synthetic compounds like this compound and its derivatives, HPLC is the standard method for determining chemical purity.

In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a stationary phase, propelled by a liquid mobile phase. The separation is based on the compound's relative affinity for the stationary and mobile phases.

Methodology: Reversed-phase HPLC is most common for these types of molecules. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. copernicus.org

Detection: A UV detector is commonly employed, as the aromatic phthalazinone core absorbs ultraviolet light.

Purity Assessment: The output, a chromatogram, shows peaks corresponding to each separated component. The purity of the target compound is calculated from the relative area of its peak compared to the total area of all peaks in the chromatogram. A pure sample will ideally show a single, sharp, and symmetrical peak with a characteristic retention time under specific conditions.

Table 5: Example of a General HPLC Method for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

X-ray Crystallography for Solid-State Molecular Structure Determination

For a chiral molecule like this compound, X-ray crystallography can confirm the relative and absolute stereochemistry. Crystal structure analyses of related phthalazinone derivatives have shown that the fused ring system is largely planar. researchgate.netacs.org The analysis would reveal the specific conformation of the dihydro-diazine ring and the orientation (e.g., pseudo-axial or pseudo-equatorial) of the methyl group at the C4 position. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and C=O groups, and for computational studies like molecular docking. acs.org

Crystal System and Unit Cell Parameters

The three-dimensional arrangement of atoms in a crystal is defined by its crystal system and unit cell parameters. For derivatives of this compound, these parameters have been determined through single-crystal X-ray diffraction.

One derivative, 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine, crystallizes in the monoclinic system. researchgate.net It features two independent molecules within the asymmetric unit. In contrast, 2-{(E)-[(2Z)-2-(1,2-Dihydrophthalazin-1-ylidene)hydrazinylidene]methyl}phenol adopts a triclinic crystal system. nih.gov

Detailed unit cell parameters for these compounds are presented in the table below.

Parameter1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine researchgate.net2-{(E)-[(2Z)-2-(1,2-Dihydrophthalazin-1-ylidene)hydrazinylidene]methyl}phenol nih.gov
Crystal System MonoclinicTriclinic
Space Group P21/nP-1
a (Å) 8.9210 (2)Data not available in source
b (Å) 11.6792 (2)Data not available in source
c (Å) 24.7020 (4)Data not available in source
α (°) 90Data not available in source
β (°) 90.051 (2)Data not available in source
γ (°) 90Data not available in source
Volume (ų) 2573.70 (8)Data not available in source
Z 8Data not available in source

Molecular Geometry and Conformation, including Bond Lengths, Bond Angles, and Dihedral Angles

For 2-{(E)-[(2Z)-2-(1,2-Dihydrophthalazin-1-ylidene)hydrazinylidene]methyl}phenol, the molecule exists in an E conformation concerning the azomethine (C=N) bond. nih.gov This is confirmed by a C6—C7—N1—N2 torsion angle of 177.11 (12)°. The dihedral angle between the two main ring systems is 15.98 (7)°. nih.gov

In the case of 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine, the presence of two independent molecules in the crystal structure allows for a comparison of conformations. researchgate.net There is a notable difference in the orientation of the thiophene (B33073) ring relative to the phthalazine (B143731) system in the two molecules. The dihedral angle is 42.51 (1)° in the first molecule and 8.48 (1)° in the second. researchgate.net Analysis of bond lengths, such as the N3—N4 bond at 1.398 (2) Å, indicates a proton transfer occurred during its synthesis. researchgate.net

CompoundFeatureValue
2-{(E)-[(2Z)-2-(1,2-Dihydrophthalazin-1-ylidene)hydrazinylidene]methyl}phenol nih.govDihedral Angle (between rings)15.98 (7)°
Torsion Angle (C6—C7—N1—N2)177.11 (12)°
Torsion Angle (N1—N2—C8—N3)-5.33 (17)°
1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine researchgate.netDihedral Angle (Molecule 1)42.51 (1)°
Dihedral Angle (Molecule 2)8.48 (1)°
Bond Length (N3—N4)1.398 (2) Å
Bond Length (N3B—C8B)1.309 (2) Å

Intermolecular Interactions and Crystal Packing Motifs

The assembly of individual molecules into a stable, three-dimensional crystal lattice is driven by various intermolecular forces. In phthalazinone derivatives, hydrogen bonding and π–π stacking interactions are predominant.

The crystal structure of 2-{(E)-[(2Z)-2-(1,2-Dihydrophthalazin-1-ylidene)hydrazinylidene]methyl}phenol features centrosymmetric dimers formed through hydrogen bonds. nih.gov These dimers are further connected by three distinct types of π–π stacking interactions, creating infinite layers. One stacking interaction connects entire molecules into dimers with a centroid-to-centroid distance of 3.577 (1) Å. nih.gov Other stacking interactions occur between the phenol (B47542) rings (centroid-centroid distance of 3.7907 (13) Å) and between the phthalazin moieties (centroid-centroid distance of 3.6001 (12) Å). nih.gov

Hydrogen Bonding Networks within Crystal Structures

Hydrogen bonds are highly directional interactions crucial for the formation of specific and stable supramolecular structures.

In the crystal of 2-{(E)-[(2Z)-2-(1,2-Dihydrophthalazin-1-ylidene)hydrazinylidene]methyl}phenol, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular O–H⋯N bond is present with a donor-acceptor (D···A) distance of 2.6362 (15) Å. nih.gov The crystal packing is further stabilized by intermolecular N–H⋯N and C–H⋯O hydrogen bonds, which link neighboring molecules into centrosymmetric dimers. nih.gov These hydrogen bonds connect the layers formed by π-stacking, resulting in a robust supramolecular assembly. nih.gov

For 1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine, the two independent molecules are linked by two N—H⋯N hydrogen bonds, forming dimers. researchgate.net The crystal structure is further consolidated by weaker C—H⋯N and C—H⋯π interactions that connect these dimers into a larger three-dimensional network. researchgate.net

CompoundBond TypeD···A Distance (Å)Role in Crystal Structure
2-{(E)-[(2Z)-2-(1,2-Dihydrophthalazin-1-ylidene)hydrazinylidene]methyl}phenol nih.govIntramolecular O–H⋯N2.6362 (15)Stabilizes molecular conformation
Intermolecular N–H⋯N3.017 (2)Forms centrosymmetric dimers
Intermolecular C–H⋯O3.224 (3)Links neighboring molecules
1-(1,2-dihydrophthalazin-1-ylidene)-2-[1-(thiophen-2-yl)ethylidene]hydrazine researchgate.netIntermolecular N—H⋯NSpecific distance not providedConnects independent molecules into dimers
Intermolecular C—H⋯NSpecific distance not providedContributes to 3D packing
Intermolecular C—H⋯πSpecific distance not providedContributes to 3D packing

Computational Chemistry and Molecular Modeling Studies of 4 Methyl 3,4 Dihydrophthalazin 1 2h One and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a widely used tool for calculating properties like molecular energies, electron densities, and vibrational frequencies. researchgate.net For phthalazinone derivatives, DFT calculations provide a foundational understanding of their intrinsic stability and electronic properties, which are crucial for their chemical reactivity and biological activity. researchgate.net These calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Molecules can exist in various spatial arrangements known as conformations. Conformational analysis using DFT helps identify the most stable, low-energy conformers of a molecule by calculating the energy associated with different arrangements. indexcopernicus.com For analogues of 4-Methyl-3,4-dihydrophthalazin-1(2H)-one, such as hybrid compounds containing a phthalazin-1(2H)-imine core, DFT calculations have been used to determine tautomeric and conformational equilibria. nih.gov For instance, studies have shown that one tautomer can be significantly lower in energy than another, indicating its predominance. nih.gov By mapping the potential energy surface, researchers can understand the energy barriers between different conformations and predict the molecule's preferred shape in different environments. indexcopernicus.com

Below is a representative table illustrating the kind of data generated from a DFT conformational analysis for a hypothetical phthalazinone analogue.

Conformer/TautomerMethod/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)
Conformer AB3LYP/6-31G 11.113.25
Conformer BB3LYP/6-31G0.005.51

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP surface map uses a color spectrum to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.netwolfram.com For phthalazinone analogues, MEP analysis can identify the most reactive sites for hydrogen bonding and other non-covalent interactions, which is critical for understanding ligand-receptor binding. researchgate.net For example, negative potential is often localized over electronegative atoms like oxygen in carbonyl groups, while positive regions may be found over hydrogen atoms attached to nitrogen. nih.gov

The following table summarizes typical contributions to the Hirshfeld surface for a heterocyclic compound, illustrating how intermolecular interactions are quantified.

Interaction TypeContribution (%)
H···H36.1%
H···C/C···H25.8%
H···O/O···H17.7%
H···Cl/Cl···H10.3%
Other10.1%

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves. nih.gov These simulations provide insights into conformational changes, solvent effects, and the stability of ligand-protein complexes. arxiv.org For a compound like this compound, MD simulations can be used to understand its behavior in an aqueous solution, its flexibility, and how it interacts with biological macromolecules like proteins or nucleic acids on a nanosecond to microsecond timescale. chemrxiv.org

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design, helping to rationalize the biological activity of compounds and guide the design of more potent analogues. mdpi.com For derivatives of the phthalazin-1(2H)-one scaffold, docking studies have been successfully employed to understand their interactions with target enzymes like cholinesterases. rsc.org These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the protein. ijlpr.com Similarly, docking studies on related quinazolin-4-one analogues have helped identify potent inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net The docking score, an estimation of binding affinity, is often used to rank and prioritize compounds for further development. unar.ac.id

This table presents hypothetical docking results for a series of phthalazinone analogues against a target protein, showcasing key metrics used in such studies.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Analogue 1-8.5TYR337, ASP74Hydrogen Bond, π-π Stacking
Analogue 2-9.2TRP86, GLY121Hydrogen Bond, Hydrophobic
Analogue 3-7.8PHE338, SER125Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. wu.ac.th 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the 3D properties of molecules. ijpsonline.com These models have been developed for quinazoline-4(3H)-one analogues to predict their inhibitory activity against cancer-related targets. nih.govresearchgate.net A robust QSAR model, validated by statistical parameters like a high squared correlation coefficient (R²) and cross-validated R² (Q²), can be used to predict the activity of newly designed compounds, thereby accelerating the drug discovery process. researchgate.netnih.gov

The table below shows typical statistical parameters used to validate the quality and predictive power of a QSAR model.

Model TypeR² (Correlation Coefficient)Q² (Cross-validation)R²_pred (External Validation)
CoMFA0.8550.5700.657
CoMSIA0.8950.5990.681

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Routes for Phthalazinone Core Structures

The synthesis of the phthalazinone core and its derivatives is undergoing a significant transformation, driven by the principles of green chemistry and the need for more efficient and diverse molecular construction.

Green and Efficient Catalysis: Researchers are moving away from harsh reaction conditions and expensive catalysts. A notable advancement is the use of low-cost nickel chloride in water at room temperature to catalyze the synthesis of phthalazinones, offering a more environmentally benign and economical approach. researchgate.net Another green strategy involves using L-proline as a catalyst in ethanol (B145695), which has proven effective in optimizing one-pot, three-component reactions to create complex phthalazinone hybrids. nih.gov

Multicomponent Reactions (MCRs): The use of MCRs is a growing trend for building molecular complexity in a single step. nih.gov These atom-economical strategies allow for the facile synthesis of novel derivatives, such as pyran-linked phthalazinone-pyrazole hybrids, by combining multiple starting materials in a one-pot reaction. nih.gov This approach is highly efficient for generating libraries of diverse compounds for biological screening.

Energy-Efficient Synthesis: To improve reaction rates and yields, alternative energy sources are being explored. The use of ultrasonic irradiation has been shown to significantly enhance the synthesis of oxadiazol-phthalazinone derivatives compared to conventional heating methods. rsc.org This technique provides a faster and more energy-efficient pathway to these valuable compounds.

Strategic Functionalization: Novel synthetic methods are also focused on the strategic introduction of various functional groups to modulate the biological activity of the phthalazinone core. For instance, methods have been developed for the N-alkylation of the phthalazinone ring using reagents like 1,2-dibromoethane (B42909) to create precursors for further modification. nih.gov The synthesis of dithiocarbamate-phthalazinone hybrids involves a multi-step process starting from functionalized phthalazinone scaffolds, demonstrating the chemical tractability of the core structure for creating new molecular entities with unique properties. nih.gov

Advanced Computational Approaches in Rational Drug Design and Optimization

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of phthalazinone derivatives with enhanced potency and selectivity. nih.govemanresearch.org These in silico techniques accelerate the development process by predicting how a molecule will behave, thereby reducing the reliance on time-consuming and expensive laboratory experiments. frontiersin.org

The primary computational approaches are categorized as either structure-based or ligand-based drug design. emanresearch.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target (like an enzyme or receptor) is known, SBDD methods like molecular docking are employed. emanresearch.org Molecular docking simulations predict the preferred orientation and binding affinity of a phthalazinone derivative within the target's active site. This has been successfully applied to phthalazinone research to confirm their interaction with targets like mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II). rsc.org By visualizing these interactions, chemists can design modifications to the phthalazinone scaffold to improve its fit and inhibitory activity. researchgate.netnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are used. These techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, rely on analyzing a series of known active and inactive molecules to build a predictive model. nih.gov This model can then be used to screen virtual libraries of compounds or to suggest new phthalazinone structures with a higher probability of being active. nih.govwiley.com

Virtual Screening and De Novo Design: Virtual screening uses computational methods to rapidly assess large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This allows researchers to prioritize which phthalazinone derivatives to synthesize and test. De novo design tools go a step further by constructing entirely new molecular structures from scratch, optimized for a specific target, which can lead to the discovery of novel and potent phthalazinone-based inhibitors. nih.govwiley.com

These computational strategies have been integral in the optimization of phthalazinone derivatives as potent inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP). researchgate.net

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

While phthalazinones are well-known for their effects on targets like PARP and phosphodiesterase 4 (PDE4), current research is focused on discovering new biological targets and understanding the complex mechanisms through which these compounds exert their effects. researchgate.netnih.gov This exploration opens up possibilities for treating a wider range of diseases.

Broadening the Target Landscape: The phthalazinone scaffold has been shown to interact with a diverse range of biological targets beyond its traditional roles. These include enzyme families like aldose reductase and protein kinases, as well as various G protein-coupled receptors (GPCRs) such as histamine (B1213489) and dopamine (B1211576) receptors. researchgate.net

New Frontiers in Cancer Therapy: A primary focus of current research is in oncology. Scientists are synthesizing novel phthalazinone hybrids and testing them against a panel of human cancer cell lines, including those for lung (A549), cervical (HeLa), breast (MCF-7), and ovarian (A2780) cancers. nih.govnih.gov For example, new oxadiazol-phthalazinone derivatives have demonstrated significant anti-proliferative activity. rsc.org

Unraveling Mechanisms of Action: Beyond identifying active compounds, researchers are investigating how they work at a molecular level. Studies have shown that some phthalazinone derivatives can induce cancer cell death (apoptosis) by increasing the expression of key proteins like p53 and caspase-3. rsc.org Other derivatives have been found to halt the cancer cell cycle and inhibit crucial signaling proteins like MAPK and Topo II, both of which are involved in tumor growth. rsc.orgnih.gov This detailed mechanistic understanding is crucial for developing more targeted and effective cancer therapies.

Integration of Phthalazinone Derivatives in Chemical Biology as Probes and Tools

A promising future direction for phthalazinone derivatives lies in their use not just as therapeutics, but also as chemical tools to study biological processes. This field, known as chemical biology, utilizes small molecules to probe and manipulate biological systems.

Development of Phthalazinone-Based Probes: There is growing interest in developing phthalazinone derivatives as fluorescent probes and for luminescence materials. nih.gov By attaching a fluorescent tag to the phthalazinone core, scientists can create molecules that light up when they bind to their target protein inside a cell, allowing for direct visualization of biological interactions.

Target Identification and Validation: A key challenge in drug discovery is confirming that a potential drug is interacting with its intended target within the complex environment of a cell. Photoaffinity labeling is a powerful technique used for this purpose. mdpi.com This involves incorporating a photoactivatable group, such as a diazirine or benzophenone, into the structure of the phthalazinone derivative. mdpi.com When exposed to UV light, this modified molecule permanently crosslinks to its binding partner, allowing for the isolation and identification of the target protein. mdpi.com While the direct application of this technique to phthalazinones is an emerging area, the chemical stability and synthetic accessibility of the phthalazinone scaffold make it an ideal candidate for such modifications.

Mapping Molecular Interactions: The integration of photo-crosslinking groups into the phthalazinone scaffold can help map the precise binding site and study transient molecular interactions that are otherwise difficult to capture. mdpi.com This provides invaluable information for the rational design of more potent and selective next-generation drugs.

By developing phthalazinone derivatives as chemical probes, researchers can gain a deeper understanding of cellular biology and accelerate the drug discovery process.

Q & A

Q. What are the established synthetic routes for 4-methyl-3,4-dihydrophthalazin-1(2H)-one and its derivatives?

The compound is typically synthesized via a multi-step procedure starting from phthalic anhydride. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate serves as a key intermediate, which is then functionalized with substituents like 1,3,4-oxadiazole groups. Reaction conditions (e.g., temperature, catalysts) and purification methods (recrystallization, chromatography) are critical for yield optimization .

Q. How can the structural integrity of synthesized this compound derivatives be confirmed?

Structural characterization relies on a combination of spectral techniques:

  • NMR spectroscopy to verify substituent positions and hydrogen environments.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography to resolve complex stereochemistry, as demonstrated in studies of related phthalazinone derivatives .

Q. What experimental design principles are critical for optimizing reaction conditions in phthalazinone synthesis?

Pre-experimental designs (e.g., one-factor-at-a-time) are useful for initial parameter screening. For systematic optimization, factorial designs (e.g., 2^k designs) help identify interactions between variables like temperature, solvent polarity, and catalyst loading. Statistical validation ensures reproducibility .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of functionalized phthalazinones?

Advanced strategies include:

  • Design of Experiments (DoE) to isolate critical factors (e.g., reaction time, stoichiometry) impacting yield.
  • In-line analytics (e.g., HPLC monitoring) to detect intermediate degradation.
  • Alternative purification techniques , such as trituration with Et₂O/DCM mixtures, which improved yields in analogous triazinone syntheses .

Q. What computational tools are effective for predicting reactivity or optimizing reaction pathways for phthalazinone derivatives?

AI-driven platforms (e.g., COMSOL Multiphysics) enable predictive modeling of reaction kinetics and thermodynamics. Molecular dynamics simulations can assess steric effects in substituent addition, while machine learning algorithms correlate spectral data with structural outcomes .

Q. How should researchers resolve contradictions in spectral or biological activity data for structurally similar derivatives?

  • Comparative crystallography : Resolve ambiguities in substituent orientation (e.g., hydrogen bonding patterns in 4-hydroxyphthalazinone derivatives) .
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle overlapping variables in bioactivity datasets.
  • Replication studies : Validate anomalies using orthogonal methods (e.g., alternative synthetic routes) .

Q. What methodologies are suitable for studying the environmental fate or toxicity of phthalazinone derivatives?

  • Adsorption studies : Use advanced microspectroscopic imaging to track surface interactions (e.g., silica or polymer surfaces) under simulated environmental conditions.
  • Oxidative stability assays : Expose derivatives to UV/O₃ systems and monitor degradation byproducts via LC-MS .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during functionalization of the phthalazinone core?

  • Protecting group strategies : Temporarily block reactive sites (e.g., NH groups) during alkylation or acylation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic interference in substitution reactions .

Q. What techniques are recommended for analyzing the reactivity of this compound under varying pH or temperature?

  • pH-dependent NMR : Monitor protonation states of the phthalazinone ring.
  • DSC/TGA : Assess thermal stability and phase transitions.
  • Kinetic profiling : Track reaction rates under controlled conditions using stopped-flow spectroscopy .

Q. How can multi-disciplinary approaches enhance the development of phthalazinone-based bioactive compounds?

Integrate:

  • Chemical biology tools : Label derivatives with fluorescent tags for cellular uptake studies.
  • Structure-activity relationship (SAR) modeling : Combine crystallographic data with enzymatic inhibition assays to refine pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.